molecular formula C17H19N3OS B12620935 N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917906-80-0

N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12620935
CAS No.: 917906-80-0
M. Wt: 313.4 g/mol
InChI Key: YTRVVRUBBJJYFT-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by:

  • 6-position substitution: A branched isopropyl group (propan-2-yl), contributing to steric bulk and lipophilicity.
  • 4-amine substitution: A 2-ethoxyphenyl group, introducing an electron-donating ethoxy moiety that may influence solubility and binding interactions. Thieno[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry, often targeting kinases (e.g., EGFR, HER2) or microbial enzymes due to their structural mimicry of purines.

Properties

CAS No.

917906-80-0

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-6-propan-2-ylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N3OS/c1-4-21-14-8-6-5-7-13(14)20-16-12-9-15(11(2)3)22-17(12)19-10-18-16/h5-11H,4H2,1-3H3,(H,18,19,20)

InChI Key

YTRVVRUBBJJYFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C=C(SC3=NC=N2)C(C)C

Origin of Product

United States

Preparation Methods

Gewald Reaction

One of the primary methods for synthesizing thieno[2,3-d]pyrimidine derivatives is the Gewald reaction. This involves the reaction of 2-amino thiophene derivatives with urea under specific conditions to yield the thieno[2,3-d]pyrimidine structure. The general steps include:

  • Mixing 2-amino thiophene with urea.
  • Heating the mixture at elevated temperatures (around 200°C) for several hours.
  • Purifying the resulting product through recrystallization.

Nucleophilic Substitution

Another effective method involves nucleophilic substitution where a chloride group on a thieno[2,3-d]pyrimidine scaffold is replaced by an aniline derivative:

  • The reaction typically employs 4-chlorothieno[2,3-d]pyrimidine and a substituted aniline (such as 2-ethoxyaniline).
  • The reaction is conducted in a polar solvent like isopropanol under reflux conditions.

Reaction Conditions

Optimizing reaction conditions is crucial for improving yields and purity in the synthesis of this compound:

  • Temperature : Higher temperatures (e.g., 130°C) can enhance substitution efficiency.

  • Catalysts : Utilizing catalysts such as HCl or Pd-based catalysts can significantly accelerate nucleophilic displacement reactions.

  • Solvents : The choice of solvent plays a vital role; polar solvents like dioxane or methanol are often preferred due to their ability to stabilize intermediates.

Yield Optimization

The yield of this compound can vary based on the method used and the optimization of reaction conditions:

Method Yield (%) Key Conditions
Gewald Reaction ~70% Heating at 200°C for 4 hours
Nucleophilic Substitution ~60% Reflux in isopropanol with HCl
Microwave-Assisted Synthesis ~80% Microwave irradiation at 120°C

Characterization Techniques

Characterization of synthesized compounds is essential to confirm their structure and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides insights into the molecular structure:

Technique Key Signals Interpretation
H NMR δ ~7.5 (m, aromatic) Aromatic protons confirmation
C NMR δ ~150 (C=N) Confirmation of pyrimidine core

Mass Spectrometry (MS)

Mass spectrometry helps validate molecular weight and structural integrity:

Technique m/z Value Interpretation
ESI-MS m/z 300 [M+H]+ Confirms molecular weight

High Performance Liquid Chromatography (HPLC)

HPLC is utilized for assessing purity levels:

Purity Level (%) Method
>98% Gradient elution with MeCN/H₂O

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno[2,3-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidines, including N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine, exhibit potent anticancer properties. A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structure-activity relationship (SAR) analysis revealed that modifications to the ethoxy group significantly enhanced cytotoxicity against human breast cancer cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. In vitro studies reported minimum inhibitory concentrations (MICs) as low as 128 µg/mL for certain derivatives, highlighting its potential as an antimicrobial agent .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of key enzymes involved in disease progression, such as acetylcholinesterase. This property suggests its utility in treating neurodegenerative disorders like Alzheimer's disease .

Liquid Crystal Materials

Recent patent filings indicate that this compound can be incorporated into liquid crystal systems due to its unique molecular structure. Its ability to form stable liquid crystalline phases makes it suitable for applications in display technologies .

Polymer Composites

The compound's reactivity allows it to be used in synthesizing polymer composites with enhanced thermal and mechanical properties. Research has shown that incorporating thieno[2,3-d]pyrimidine derivatives into polymer matrices can improve their performance in various industrial applications .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM for certain derivatives .
Study 2Antimicrobial PropertiesFound effective against E. coli with MIC values around 128 µg/mL, indicating strong potential for development as an antimicrobial agent .
Study 3Enzyme InhibitionIdentified as a potent inhibitor of acetylcholinesterase, suggesting therapeutic potential in neurodegenerative diseases .
Study 4Liquid Crystal ApplicationsPatent filed for use in liquid crystal displays, showcasing its role in advanced material science .

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a PDE4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic adenosine monophosphate (cAMP). This leads to increased levels of cAMP, which can modulate various cellular processes, including inflammation and pain perception .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thieno[2,3-d]pyrimidin-4-amine Derivatives

Compound Name (Reference) 6-Position Substitution 4-Amine Substitution Key Properties/Biological Activity
Target Compound Isopropyl (propan-2-yl) 2-Ethoxyphenyl High lipophilicity; potential kinase inhibition (inferred from structural analogs)
N-(4-Methylsulfonylphenyl)-6-(trifluoromethyl)- (42) Trifluoromethyl (CF₃) 4-Methylsulfonylphenyl Strong electron-withdrawing CF₃ group enhances electrophilicity; 40% yield in synthesis; moderate solubility due to sulfonyl group.
N-(4-Methylsulfonylphenyl)-6-(3-pyridyl)- (9) 3-Pyridyl 4-Methylsulfonylphenyl Aromatic heterocycle improves solubility; 20% yield; potential for π-π stacking in kinase binding.
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(nitrophenyl)- (18b) 4-Nitrophenyl 3-Chloro-4-(3-fluorobenzyloxy)phenyl Nitro group enhances electrophilicity; EGFR/HER2 inhibition (IC₅₀ < 100 nM); crystalline solid (m.p. 262–264°C).
N-(4-(Phenylsulfonyl)phenyl)- (25) Methyl 4-Phenylsulfonylphenyl Methyl group at 6-position reduces steric hindrance; sulfonyl group improves metabolic stability; 56% yield.
N-(4-(Cyclohexylmethoxy)phenyl)-6-(pyridin-3-yl)- (14) Pyridin-3-yl 4-Cyclohexylmethoxyphenyl Bulky cyclohexylmethoxy group increases lipophilicity; used in breast cancer research.
2-Methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)- (ZQY ligand) Propyl 2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl Tetrazole moiety enhances solubility and hydrogen bonding; potential for targeting GPCRs or ion channels.

Key Findings from Comparative Analysis

Electronic Effects

  • Electron-Withdrawing Groups (EWGs) : Compounds with 6-CF₃ (42) or 4-nitrophenyl (18b) exhibit enhanced electrophilicity, favoring interactions with kinase ATP-binding pockets .

Steric and Lipophilicity Considerations

  • 6-Isopropyl (Target) : Introduces steric bulk, which may hinder binding in compact active sites but improve selectivity for less congested targets (e.g., lipid kinases) .
  • 6-Trifluoromethyl (42) : Compact and hydrophobic, enhancing binding to deep hydrophobic pockets (e.g., PI5P4Kγ) .

Solubility and Bioavailability

  • Polar Substituents : Analogs with pyridyl (9) or tetrazole (ZQY ligand) groups show improved aqueous solubility, critical for CNS penetration or oral bioavailability .
  • Lipophilic Substituents : The target’s isopropyl and 2-ethoxyphenyl groups suggest moderate-to-high logP, necessitating formulation optimization for in vivo applications .

Biological Activity

N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound belongs to the thienopyrimidine class, which has been extensively studied for various biological activities, particularly as antiviral agents. The thienopyrimidine derivatives have shown promise in inhibiting viral replication, especially against HIV and other viruses.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit notable antiviral activity. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit HIV replication effectively. The mechanism often involves interference with viral enzymes or host cell interactions crucial for viral propagation.

Table 1: Antiviral Activity of Thienopyrimidine Derivatives

Compound NameVirus TargetedIC50 (µM)Mechanism of Action
This compoundHIVTBDInhibition of reverse transcriptase
Thienopyrimidine AHCV0.5NS5B polymerase inhibition
Thienopyrimidine BInfluenza0.8Hemagglutinin blocking

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is closely related to their structural features. Modifications at specific positions on the thienopyrimidine ring can enhance or diminish their efficacy.

  • Substituents on the Phenyl Ring : The presence of electron-donating groups (like ethoxy) can improve binding affinity to viral targets.
  • Alkyl Substituents : Variations in alkyl chain length and branching (e.g., propan-2-yl) influence lipophilicity and cellular uptake.
  • Pyrimidine Core Modifications : Alterations in the nitrogen positioning within the pyrimidine ring can affect the compound's interaction with nucleic acid targets.

Case Study 1: Inhibition of HIV Replication

A study conducted by researchers demonstrated that a derivative of this compound exhibited significant inhibition of HIV replication in vitro. The compound was tested against various strains of HIV, showing an IC50 value indicative of strong antiviral activity.

Case Study 2: Comparative Analysis with Other Antivirals

In a comparative study involving several antiviral agents, this compound was found to have a favorable therapeutic index compared to traditional antivirals like zidovudine and efavirenz. This suggests potential for use in combination therapies.

Q & A

Basic: What synthetic methodologies are commonly used to prepare thieno[2,3-d]pyrimidine derivatives like N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine?

Answer:
Key synthetic routes include:

  • Nucleophilic displacement : Chloride substitution at the pyrimidine core using anilines in refluxing isopropyl alcohol with catalytic HCl (e.g., synthesis of 6-bromo-N-(3-chloro-4-substituted-phenyl)thieno[2,3-d]pyrimidin-4-amine derivatives) .
  • Sonogashira coupling : Introduction of ethynyl groups via palladium-catalyzed cross-coupling with substituted alkynes .
  • Reductive amination : For nitro-to-amine conversion, as seen in the synthesis of 6-(4-aminophenyl)-N-benzylthieno[2,3-d]pyrimidin-4-amine using Fe/NH4Cl in ethanol/water .
  • Silica gel column chromatography : Standard purification method for intermediates and final compounds (e.g., purification of pyrrolo[2,3-d]pyrimidine derivatives) .

Basic: What spectroscopic and analytical techniques are critical for characterizing thieno[2,3-d]pyrimidine derivatives?

Answer:

  • 1H/13C NMR : To confirm substituent positions and molecular environment. For example, compound 18b in shows distinct aromatic proton signals at δ 7.3–8.7 ppm .
  • Mass spectrometry (MS) : Determines molecular weight (e.g., MS analysis confirming a molecular ion peak at m/z 368.1 for compound 25 in ) .
  • High-performance liquid chromatography (HPLC) : Validates purity (>98% for compound 53 in ) .
  • Melting point analysis : Used to assess crystallinity and purity (e.g., melting points ranging from 115–300°C across derivatives) .

Advanced: How can metabolic stability and permeability of thieno[2,3-d]pyrimidine-based inhibitors be optimized while retaining potency?

Answer:

  • Deuteration : Introducing deuterated groups (e.g., methoxy-d3 in compound 52 ) to slow metabolic degradation without altering steric properties .
  • Structural modifications : Adjusting lipophilicity via substituents like trifluoromethyl or ethoxyphenyl groups to enhance membrane permeability .
  • In vitro assays : Use hepatic microsomal stability assays and Caco-2 cell models to evaluate metabolic clearance and permeability .

Advanced: What strategies enhance selectivity of thieno[2,3-d]pyrimidine derivatives for specific kinase targets (e.g., EGFR/HER2)?

Answer:

  • Substituent engineering : Bulky groups (e.g., 3-chlorobenzyloxy in compound 18b ) improve selectivity by sterically hindering non-target kinases .
  • Dual-target design : Develop bifunctional inhibitors (e.g., EGFR/HER2 dual inhibitors) by balancing electronic and steric properties of substituents .
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., nitro vs. amino groups) to map binding interactions using crystallography or docking simulations .

Basic: What purification techniques are effective for isolating thieno[2,3-d]pyrimidine derivatives?

Answer:

  • Silica gel chromatography : Widely used for intermediates (e.g., purification of pyrrolo[2,3-d]pyrimidines with hexane/ethyl acetate gradients) .
  • Preparatory HPLC : For final compounds requiring high purity (e.g., compound 25 purified with a 20–60% MeCN gradient) .
  • Recrystallization : Solvent optimization (e.g., ethanol/water mixtures) to obtain high-purity crystalline products .

Advanced: How can contradictions in biological activity data for structurally similar analogues be resolved?

Answer:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., IC50 in kinase assays) with cellular activity (e.g., proliferation assays) to distinguish target-specific effects .
  • Crystallographic analysis : Resolve binding mode discrepancies using X-ray structures (e.g., ’s hydrogen-bonding network analysis) .
  • Pharmacokinetic profiling : Assess bioavailability and tissue penetration to explain in vitro-in vivo discordance .

Advanced: What methodologies are employed to design covalent modifiers using thieno[2,3-d]pyrimidine scaffolds?

Answer:

  • Electrophilic group incorporation : Introduce ethynyl or propargyl groups for covalent binding to cysteine residues (e.g., 6-ethynylthieno[2,3-d]pyrimidines in ) .
  • Kinetic selectivity assays : Measure irreversible binding kinetics (e.g., kinact/Ki) to optimize target engagement .
  • Proteomic profiling : Use mass spectrometry-based chemoproteomics to assess off-target reactivity .

Basic: How are low synthetic yields addressed in thieno[2,3-d]pyrimidine chemistry?

Answer:

  • Reaction optimization : Adjust stoichiometry (e.g., excess aniline in nucleophilic displacement) or solvent systems (e.g., DMF for improved solubility) .
  • Catalyst screening : Use Pd catalysts (e.g., Pd(PPh3)4) for efficient Sonogashira coupling .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields for temperature-sensitive steps .

Advanced: What structural insights guide the design of brain-penetrant thieno[2,3-d]pyrimidine derivatives?

Answer:

  • Lipophilicity adjustments : Maintain logP <5 via polar groups (e.g., sulfonamides in compound 26 ) to bypass P-glycoprotein efflux .
  • Molecular weight control : Limit MW <450 Da for blood-brain barrier permeability (e.g., compound MTK 458 in , MW 375.4) .
  • In vivo PET imaging : Validate brain uptake using radiolabeled analogues .

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